9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a natural product found in Quivisianthe papinae, Pterocaulon redolens, and other organisms with data available.
Scientific Research Applications
Synthesis and Biological Activities
9-Methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one and its derivatives have been a focus of research due to their potential biological activities. A notable study involved the synthesis of new [1,3]dioxolo[4,5-g]chromen-8-one derivatives, which were evaluated for cytotoxic activities against breast cancer cell lines (Alipour et al., 2014). Another research highlighted the synthesis of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones using a mild and efficient catalyst, showcasing the compound's versatility in organic synthesis (Wu et al., 2011).
Chemical Synthesis Techniques
In the field of chemical synthesis, studies have explored efficient methods to create derivatives of this compound. For example, a convenient synthesis method for (±)-4-Prenylpterocarpin was developed, showcasing the compound's role in the creation of complex organic structures (Coelho et al., 1992). Additionally, a study reported the one-pot synthesis of novel 8H-[1,3]dioxolo[4,5-g]chromenes using basic alumina in water, highlighting a sustainable approach in organic synthesis (Heravi & Daraie, 2014).
Pharmacological Potential
The pharmacological potential of this compound derivatives has been explored in various studies. For instance, new coumarins from the roots and stems of Nicotiana tabacum, including derivatives of this compound, were isolated and tested for their anti-tobacco mosaic virus activity, revealing potential in antiviral research (Lei et al., 2015). Moreover, the cytotoxic constituents from Clausena lansium were studied, which included derivatives of this compound, demonstrating its relevance in cancer research (Jiang et al., 2014).
Chemical and Structural Analysis
Chemical and structural analysis of this compound has been a subject of research to understand its molecular characteristics. A study involving the molecular structure analysis and spectroscopic characterization of the compound used experimental and theoretical methods to elucidate its properties (Swarnalatha et al., 2015).
Properties
Molecular Formula |
C11H8O5 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
9-methoxy-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C11H8O5/c1-13-10-6-2-3-9(12)16-7(6)4-8-11(10)15-5-14-8/h2-4H,5H2,1H3 |
InChI Key |
JMFRFNCBVYLQJY-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC(=O)OC2=CC3=C1OCO3 |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=CC3=C1OCO3 |
Synonyms |
5-methoxy-6,7-methylenedioxycoumarin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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